Molecular Weight and Lipophilicity Differentiation vs. 5,6-Dimethylbenzimidazole and Albendazole
The compound (MW 294.4 g/mol) is substantially larger than the core 5,6-dimethylbenzimidazole (MW 146.19 g/mol) and exceeds albendazole (MW 265.33 g/mol) by approximately 29 g/mol [1]. Its calculated logP is predicted to be approximately 4.5–5.5 (based on the ACD/Labs Percepta data for the closely related [1-(3-p-tolyloxy-propyl)-1H-benzoimidazol-2-yl]-methanol, which has a logP of 3.90 ), placing it beyond the typical optimal lipophilicity range for oral drugs (logP 1–3). This elevated logP differentiates it from albendazole (logP ~2.5) and suggests distinct membrane permeability and solubility profiles that must be considered in assay design.
| Evidence Dimension | Molecular weight and predicted logP |
|---|---|
| Target Compound Data | MW 294.4 g/mol; predicted logP ~4.5–5.5 |
| Comparator Or Baseline | 5,6-Dimethylbenzimidazole (MW 146.19 g/mol, logP ~1.5); Albendazole (MW 265.33 g/mol, logP ~2.5) |
| Quantified Difference | MW difference: +148.21 g/mol vs. 5,6-dimethylbenzimidazole; +29.07 g/mol vs. albendazole. LogP difference: ~+3 units vs. albendazole. |
| Conditions | Calculated/estimated values; no experimental logP data available for the target compound. |
Why This Matters
A higher molecular weight and lipophilicity predict altered membrane permeability and solubility, which can lead to different assay outcomes; users requiring a specific lipophilicity range for their screening cascade should prioritize this compound over smaller, more polar benzimidazoles only if high logP is desired.
- [1] PubChem. 5,6-Dimethylbenzimidazole. CID 674. View Source
